2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Description
Properties
IUPAC Name |
2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCXKSKECVRGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired product . Another method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid, followed by Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione moiety participates in nucleophilic displacement reactions. For example:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in basic aqueous NaOH yields S-alkyl derivatives (thioethers). This reaction proceeds via deprotonation of the thione group to form a thiolate intermediate, which reacts with electrophiles.
| Reactant | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| 2-phenyl triazolo[1,5-c]quinazoline-5(6H)-thione | CH₃I | 5-(methylthio) derivative | 75 |
| 2-phenyl triazolo[1,5-c]quinazoline-5(6H)-thione | C₆H₅CH₂Br | 5-(benzylthio) derivative | 68 |
Chlorination and Thionation
The thione group can be converted to a chloro derivative using phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₂S₅) under reflux conditions:
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Thionation : Reaction with P₂S₅ in dry pyridine replaces the lactam oxygen with sulfur, forming the thione derivative .
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Chlorination : Treatment with POCl₃ in benzene yields 5-chloro-2-phenyl- triazolo[1,5-c]quinazoline , a versatile intermediate for further functionalization .
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
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With Hydrazides : Reaction with carbohydrazides in refluxing toluene produces triazoloquinazolin-5-yl-carbohydrazides , which cyclize to form tetracyclic systems (e.g., bis-triazoloquinazolines) using POCl₃ .
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With Sodium Azide : Substitution of the thione sulfur with azide groups generates tetrazolo-triazoloquinazoline hybrids (51–60% yield) .
Reactivity with Amines and Heterocyclic Building Blocks
The 5-thione group reacts with amines to form thiourea derivatives :
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Example: Condensation with methyl 3-amino-thiophene-2-carboxylate in dioxane yields pentacyclic compounds (69–81% yield) .
| Reactant | Amine Component | Product | Yield (%) |
|---|---|---|---|
| 2-phenyl triazolo[1,5-c]quinazoline-5(6H)-thione | Methyl 3-amino-thiophene-2-carboxylate | Pentacyclic thieno-triazoloquinazoline | 81 |
Oxidation and Sulfonation
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Oxidation : The thione group is oxidized to sulfonyl derivatives using hydrogen peroxide or m-CPBA, forming 5-sulfonyl-triazoloquinazolines (e.g., 5-methylsulfonyl derivative) .
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Sulfonation : Reaction with aryl isothiocyanates introduces arylthio groups at the 5-position .
Table 1: Representative Derivatives and Biological Activities
Table 2: Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Alkylation | R-X, NaOH (2 M), RT, 18 h | 54–75 | |
| Chlorination | POCl₃, benzene, reflux, 2.5 h | 70–92 | |
| Cyclocondensation | POCl₃, DMF, 90°C, 24 h | 49–81 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Several studies have reported that derivatives of this compound display significant activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis or protein synthesis .
Photophysical Studies
Fluorescent Properties
The compound's photophysical properties have been extensively studied, revealing its potential as a fluorescent probe. The fluorescence characteristics are influenced by the presence of various substituents on the triazole and quinazoline rings. These properties make it suitable for applications in bioimaging and as a sensor for detecting biological molecules .
Quantum Efficiency
Research into the quantum efficiency and absorption spectra of this compound has shown that it can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications enhances its applicability in these technologies .
Material Science
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composites .
Nanocomposites
Recent advancements have also focused on the use of this compound in nanocomposites for improved electrical conductivity and thermal management. Its integration into nanostructured materials allows for the development of multifunctional systems with applications in electronics and energy storage .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed effective inhibition of Staphylococcus aureus growth with minimal inhibitory concentration (MIC) values comparable to standard antibiotics. |
| Study C | Photophysical | Identified optimal conditions for fluorescence emission suitable for bioimaging applications. |
| Study D | Material Science | Developed polymer composites exhibiting improved mechanical strength and thermal stability when doped with the compound. |
Mechanism of Action
The mechanism of action of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and has high dipole moments, which facilitate its binding to biomolecular targets. It has been shown to interact with adenosine and benzodiazepine receptors, leading to its biological activities . The compound’s anticancer properties are attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Impact : The phenyl group at C2 in the target compound provides steric bulk and aromaticity, enhancing interactions with biological targets like bacterial dihydrofolate reductase . In contrast, furan-2-yl or methoxyphenyl substituents improve solubility and antibacterial specificity .
- Thione Reactivity : The thione group at C5 is critical for forming potassium thiolates (e.g., via alkylation with methyl iodide), which exhibit potent antibacterial activity (MIC = 12.5 μg/mL against S. aureus) .
Functional Analogues: Core Heterocycle Variations
Table 2: Functional Analogues with Modified Cores
Key Observations :
- Core Rigidity : Quinazoline-based cores (as in the target compound) exhibit greater planarity than pyrimidine analogues, improving DNA intercalation in anticancer activity .
- Positional Isomerism : [1,2,4]Triazolo[4,3-c]pyrimidines show distinct NMR shifts (e.g., C3-H at δ 8.5–9.0 ppm) compared to [1,5-c] isomers (δ 7.8–8.2 ppm), influencing receptor binding .
Key Findings :
- The target compound’s broad-spectrum anticancer activity (EC₅₀ = 3.12–7.03 μM) outperforms 2-ethyl-8,9-dimethoxy derivatives, likely due to phenyl-enhanced hydrophobic interactions .
- Potassium thiolates of furan-2-yl analogues show superior antibacterial potency, attributed to thiolate solubility and membrane penetration .
Biological Activity
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.3 g/mol. The compound features a triazole ring fused with a quinazoline structure, which is known to enhance its biological activity.
Synthesis
Recent studies have demonstrated various synthetic routes to obtain this compound. One notable method involves the reaction of appropriate thioketones with hydrazine derivatives in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the desired product.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Staphylococcus aureus : Some derivatives showed minimum inhibitory concentrations (MIC) as low as 15 µg/mL against this pathogen.
- Escherichia coli : Compounds demonstrated varying degrees of activity with MIC values ranging from 30 to 60 µg/mL.
These findings suggest that modifications to the triazole and quinazoline moieties can enhance antibacterial potency.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 15 | Staphylococcus aureus |
| 2 | 30 | Escherichia coli |
| 3 | 60 | Escherichia coli |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that certain derivatives inhibited the proliferation of various cancer cell lines:
- HeLa Cells : IC50 values ranged from 10 to 25 µM.
- A549 Cells : Some derivatives exhibited IC50 values below 20 µM.
This suggests that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a specific derivative significantly reduced bacterial load in infected animal models.
- Cancer Treatment : In vivo studies revealed that treatment with certain derivatives resulted in tumor regression in xenograft models.
Q & A
Q. What are the primary synthetic routes for 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione?
The compound is typically synthesized via [5+1] cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes or carbon disulfide under varying conditions. Key methods include:
- Acid-catalyzed cyclization : Using glacial acetic acid or propanol-2 with sulfuric/hydrochloric acid, yielding 5,6-dihydro intermediates that oxidize to aromatic derivatives .
- Thiolation of oxo derivatives : Reaction with carbon disulfide in alkaline alcoholic solutions to introduce the thione group .
- Alternative routes : Acylhalide-mediated cyclization or isothiocyanate reactions (e.g., with 2-isothiocyanatobenzonitrile and hydrazides) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on multimodal spectroscopic analysis :
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.1–8.1 ppm), methyl/methoxy groups, and thione-related shifts .
- LC-MS : Molecular ion peaks (e.g., m/z 321 [M+1] for 5-isopropyl derivatives) .
- Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies reveal:
- Antibacterial activity : Potassium thiolates (e.g., 102a,b) show MIC = 12.5 µg/mL and MBC = 25 µg/mL against S. aureus, exceeding trimethoprim .
- Antitumor potential : Derivatives (e.g., 100c–g) exhibit moderate activity against NCI cancer cell lines (EC₅₀ = 3.12–7.03 µM) .
Q. What are the key spectral characteristics of this compound?
- NMR : Downfield shifts for H-10 (δ ~7.9–8.1 ppm) and H-8 (δ ~7.8 ppm) in quinazoline rings; distinct splitting patterns for substituents (e.g., isopropyl at δ 1.03–1.13 ppm) .
- IR : Strong C=S stretching at ~1250–1350 cm⁻¹ .
- UV-Vis : Tautomerism studies via absorbance shifts (e.g., thione ↔ thiolate equilibria) .
Q. What are common challenges in synthesizing this compound?
- Oxidation control : Preventing unintended oxidation of 5,6-dihydro intermediates requires inert atmospheres (N₂) and precise stoichiometry .
- Purification : Low solubility in water necessitates recrystallization from methanol/DMF .
- Byproduct formation : Competing pathways in [5+1] cyclocondensation may yield regioisomers; TLC monitoring is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Solvent selection : Propanol-2 with catalytic acid improves dihydro intermediate stability, while acetic acid accelerates oxidation .
- Temperature control : Reflux (2 hours) vs. ambient stirring (24 hours) balances yield (40–50%) and purity .
- Additives : Potassium ethyl xanthogenate enhances cyclocondensation efficiency with carbon disulfide .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Substituent effects :
- Aromatic rings : 3-Trifluoromethyl or 4-fluorophenyl groups enhance antibacterial potency .
- Thione vs. thiolate : Potassium thiolates (e.g., 102c) show superior activity against methicillin-resistant S. aureus vs. neutral thiones .
- Hybrid derivatives : S-Methylation (e.g., 127) or amine substitution (128) modulates solubility and target affinity .
Q. What mechanistic insights explain its reactivity in Dimroth rearrangements?
- Pathway : Hypervalent iodine (IBD)-mediated oxidative cyclization of pyrimidinylhydrazones forms [1,2,4]triazolo[4,3-c]pyrimidines, which rearrange to [1,5-c] isomers via ring-opening and reclosure .
- Catalysis : Trace HCl accelerates rearrangement, with spontaneous conversion observed at room temperature .
Q. How can spectral data contradictions be resolved in structural studies?
Q. How should discrepancies in biological activity data be analyzed?
- Assay variability : Compare MIC values across standardized protocols (e.g., CLSI vs. in-house methods) .
- Molecular docking : Predict binding modes to targets like S. aureus dihydrofolate reductase or EGFR kinase to rationalize potency differences .
- Dose-response curves : Re-evaluate EC₅₀/IC₅₀ values using Hill slope models to account for non-linear effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
